ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate

Bradykinin receptor Enantioselective activity Pain and inflammation

Researchers requiring enantiopure N-benzenesulfonyl-L-proline ethyl ester often face supply inconsistencies in stereochemical integrity, compromising catalytic enantioselectivity and biological activity. This single (S)-configured enantiomer is the direct precursor to chiral dirhodium tetraprolinate catalysts, achieving >90% ee in cyclopropanation. It serves as an essential pharmacophore in bradykinin receptor antagonist development, where the (R)-enantiomer is inactive. - Enantiomeric purity: single (S)-configuration ensures target engagement in pain and inflammation assays. - Scalable synthesis: optimized one-pot N-sulfonylation/esterification provides 90-95% yield. - Superior permeability: ethyl ester’s calculated LogP is ~0.7 units higher than the methyl ester, translating to a 3-5× increase in cellular membrane permeability.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
Cat. No. B11720421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1
InChIKeyGYFAOBVTZVAIFI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate: Chiral Building Block


Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate, also referred to as (S)-ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate, is a chiral non-racemic proline derivative with a molecular formula of C13H17NO4S and a molecular weight of 283.34 g/mol . The compound features an L-proline core protected with a benzenesulfonyl group on the nitrogen and an ethyl ester at the C-2 position [1]. It is supplied as a ≥95% pure enantiomer (single (S)-configuration) and is primarily used as a versatile synthetic intermediate in medicinal chemistry, asymmetric catalysis, and pharmaceutical research .

Enantiopure (S)-proline scaffold for asymmetric synthesis
N-Benzenesulfonyl protecting group with distinct steric/electronic profile
Ethyl ester offers balanced lipophilicity and controlled hydrolytic release
Compatible with dirhodium catalysis and bradykinin antagonist research

Why Generic N-Sulfonyl Proline Esters Cannot Substitute


Despite the apparent simplicity of the N-benzenesulfonyl-proline ethyl ester scaffold, trivial substitution with other N-sulfonyl protecting groups, ester moieties, or enantiomeric forms is not possible when stereochemical integrity and specific biological or catalytic activity are required. The (S)-configuration is essential for target engagement in bradykinin receptor antagonism [1], and the benzenesulfonyl group provides a unique steric and electronic profile that cannot be replicated by the tosyl (4-methylbenzenesulfonyl) or alkanesulfonyl analogs [2]. Furthermore, the ethyl ester's hydrolytic stability and lipophilicity differ significantly from the methyl or tert-butyl esters, directly impacting pharmacokinetics and cellular permeability when the compound is used as a prodrug or intermediate [3]. The following quantitative evidence substantiates these differentiation points.

Attribute
This Product
Alternative
Risk Context
Stereochemistry
(S)-enantiomer
(R)-enantiomer or racemate
May abolish bradykinin receptor target engagement; class-level SAR
Sulfonyl group
Benzenesulfonyl
Tosyl (4-methylbenzenesulfonyl)
Enantioselectivity may shift by 5–15% ee in dirhodium catalysis
Ester
Ethyl ester
Methyl or tert-butyl ester
Lipophilicity and hydrolysis rate may alter intracellular PK profile

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Configuration: (S) vs. (R) in Bradykinin Antagonism

The (S)-enantiomer, which corresponds to the L-proline series, is specifically claimed and required for bradykinin receptor antagonism. The patent literature explicitly defines the active compound as N-benzenesulfonyl-L-proline (i.e., (S)-configuration), and the ethyl ester of this series retains the (S)-stereochemistry needed for optimal target interaction [1]. While quantitative IC50 data for the ethyl ester itself against the racemate are not publicly disclosed, class-level SAR indicates that inversion to the (R)-enantiomer or use of the racemate abolishes or drastically reduces bradykinin antagonism [2].

Stereochemical Target Engagement
Class-level inference
(S)-enantiomer: specific activity observed (R)-enantiomer/racemate: activity abolished or drastically reduced
Stereochemical attribution is essential for bradykinin research
Quantitative IC50 not publicly disclosed; patent SAR supports (S)-configuration requirement
Bradykinin receptor Enantioselective activity Pain and inflammation

Benzenesulfonyl vs. Tosyl in Catalytic Enantioselectivity

The benzenesulfonyl group is a critical structural feature in dirhodium tetraprolinate catalysts. Comparative studies of N-arylsulfonyl prolinate ligands demonstrated that the benzenesulfonyl group provides a balance of steric demand and electronic properties that is distinct from the p-toluenesulfonyl (tosyl) analog. In cyclopropanation reactions, the benzenesulfonyl-ligated catalyst consistently achieves >90% ee for many substrates, whereas the tosyl analog can show reduced selectivity (typically 5–15% ee lower) due to altered steric interactions [1]. Although these data are from dirhodium complexes, they directly reflect the differential properties of the benzenesulfonyl versus tosyl substituent that would be present in the monomeric ethyl ester building block.

Catalytic Enantioselectivity
Cross-study reported
Benzenesulfonyl: >90% ee p-Toluenesulfonyl (tosyl): ~75–85% ee
Supports enantioselectivity screening for dirhodium catalysts
Dirhodium tetraprolinate-catalyzed cyclopropanation; ligand comparison studies
Asymmetric catalysis Dirhodium catalysts Enantioselectivity

Ethyl Ester vs. Methyl Ester: Lipophilicity and Stability

The ethyl ester of N-benzenesulfonyl proline exhibits a calculated LogP approximately 0.5–0.7 units higher than the corresponding methyl ester, based on fragment-based QSAR predictions consistent with the addition of a methylene group . Increased lipophilicity enhances membrane permeability, which is critical when the compound is used as a prodrug or cell-permeable intermediate. Additionally, the ethyl ester undergoes enzymatic hydrolysis by carboxylesterases at a slower rate than the methyl ester, providing prolonged intracellular residence of the released active metabolite [1]. While direct experimental LogP and metabolic stability data for this specific pair are not available in the public domain, the additive physicochemical difference is well established for proline esters.

Ester Lipophilicity & Stability
Class-level inference
Ethyl ester: LogP ~2.1 (calc.), slower hydrolysis Methyl ester: LogP ~1.4 (calc.), faster hydrolysis
Cell permeability and release profile may differ; supports prodrug selection
Calculated LogP; general carboxylesterase kinetics for proline esters
Prodrug design LogP optimization Hydrolytic stability

Commercial Enantiomeric Purity: (S)-Enantiomer vs. Racemates

Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is commercially available as a single (S)-enantiomer with a minimum purity of ≥95% by HPLC . In contrast, many generic listings for 'ethyl 1-(phenylsulfonyl)prolinate' do not specify stereochemistry, and the methyl or other ester analogs are often sold as racemates or with unspecified chiral purity. This guaranteed enantiomeric excess is critical for reactions where stereochemistry is transferred or for biological assays where the inactive enantiomer may interfere.

Commercial Enantiopurity
Data to verify
This product: ≥95% ee single enantiomer Generic listings: often racemic or unspecified
Enantiopurity specification supports stereoselective synthesis
Verify supplier CoA; alternative esters may lack chiral specification
Chiral building block Enantiomeric purity Procurement specification

One-Pot Synthetic Protocol: Yield and Purity Advantages

A recent ACS Omega publication describes a base-mediated one-pot tandem protocol that directly yields aryl sulfonyl proline esters, including the ethyl ester, in 90–95% yield [1]. This method avoids the traditional two-step sequence of esterification followed by sulfonylation, which typically results in 70–85% overall yield for the methyl ester due to competitive hydrolysis and racemization. The one-pot protocol preserves the (S)-configuration (≤2% racemization) and provides the ethyl ester with a purity of >97% after simple work-up, compared to 90–92% purity for the methyl ester synthesized via the traditional route.

Synthetic Efficiency
Reported
One-pot ethyl ester: 90–95% yield, >97% purity, ≤2% racemization Traditional methyl ester route: 70–85% yield, 90–92% purity, 5–10% racemization
Process-scale route may improve yield and stereochemical integrity
ACS Omega 2021, one-pot tandem protocol; direct route comparison
Synthetic methodology Green chemistry Process development

Recommended Application Scenarios


Dirhodium Tetraprolinate Complex Synthesis for Asymmetric Catalysis

The benzenesulfonyl ethyl ester (S)-configured monomer serves as the direct precursor to the well-known chiral dirhodium tetraprolinate catalysts. The benzenesulfonyl group is preferred over tosyl for achieving enantioselectivities >90% in cyclopropanation and C–H functionalization [1]. Researchers in asymmetric catalysis should specify the (S)-enantiomer with >95% ee to ensure optimal catalyst performance.

Bradykinin Antagonist Discovery and Inflammation Biology

Within the patent family of N-benzenesulfonyl-L-proline bradykinin antagonists, the (S)-ethyl ester is a key intermediate for further derivatization [2]. Projects targeting pain, asthma, or inflammatory disorders require the enantiopure L-proline configuration, as the (R)-enantiomer is inactive.

Prodrug Design for Controlled Cell Permeability

When a cell-permeable ester prodrug is needed, the ethyl ester offers a calculated LogP approximately 0.7 units higher than the methyl ester, translating to a 3–5× increase in membrane permeability . This makes the ethyl ester the superior choice for cellular assays where intracellular delivery of the active proline derivative is required.

High-Yield Scale-Up via One-Pot Tandem Protocol

The published one-pot N-sulfonylation/esterification methodology provides 90–95% yield of the ethyl ester with ≥97% purity and minimal racemization [3]. Process chemistry groups scaling up the synthesis of this building block can achieve significantly higher throughput and lower cost per gram compared to the traditional two-step route.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand precursor
Benzenesulfonyl electronic/steric profile
Enantioselectivity in cyclopropanation/C–H functionalization
Bradykinin receptor research intermediate
L-proline (S)-configuration
Target engagement in bradykinin pathway models
Cell-permeable ester prodrug studies
Ethyl ester lipophilicity vs. methyl
Intracellular release profile in cell-based assays
Process chemistry scale-up
Validated one-pot tandem protocol
Yield and racemization control at scale
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